molecular formula C24H27N3O4S2 B6583667 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide CAS No. 1251562-59-0

3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide

Cat. No.: B6583667
CAS No.: 1251562-59-0
M. Wt: 485.6 g/mol
InChI Key: GGOISJXFDVNQGX-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core substituted with a 4-(3-methoxyphenyl)piperazine sulfonyl group at the 3-position and an N-(4-methylbenzyl) moiety. The sulfonyl linkage bridges the thiophene and piperazine rings, while the 3-methoxyphenyl group on the piperazine introduces electron-donating properties. Structural analogs often vary in heterocyclic cores, piperazine substituents, or linkage types, influencing pharmacological and physicochemical profiles .

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-18-6-8-19(9-7-18)17-25-24(28)23-22(10-15-32-23)33(29,30)27-13-11-26(12-14-27)20-4-3-5-21(16-20)31-2/h3-10,15-16H,11-14,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOISJXFDVNQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide (CAS Number: 1251562-59-0) is a synthetic derivative of thiophene-2-carboxamide, characterized by its complex structure featuring a piperazine moiety and a methoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3O4S2C_{24}H_{27}N_{3}O_{4}S_{2} with a molecular weight of 485.6 g/mol. Key properties include:

  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available
PropertyValue
Molecular FormulaC₃₁H₃₃N₅O₄S
Molecular Weight485.6 g/mol
CAS Number1251562-59-0

Anticancer Activity

Research has indicated that thiophene derivatives, including those similar to our compound, exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptotic cell death in various cancer cell lines. In one study, a thiophene derivative demonstrated potent activity against K562 chronic myelogenous leukemia cells at concentrations as low as 2.5 μM, activating caspases involved in the apoptosis pathway and leading to DNA fragmentation .

Case Study:
A derivative structurally similar to our compound was tested against Hep3B liver cancer cells, showing an IC50 value of approximately 5.46 μM, indicating substantial cytotoxicity . The mechanism involved interactions with tubulin, disrupting microtubule formation and leading to cell cycle arrest.

Antimicrobial Activity

Thiophene derivatives have also been explored for their antimicrobial properties. A recent study reported that certain thiophene carboxamides exhibited significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The highest activity index was recorded at 83.3% compared to standard antibiotics .

Table: Antimicrobial Efficacy

CompoundTarget BacteriaActivity Index (%)
Compound 7bE. coli83.3
Compound 7bP. aeruginosa82.6

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives is often linked to their structural components. The presence of the methoxy group on the phenyl ring has been associated with enhanced bioactivity due to its electron-donating properties, which may improve binding affinity to biological targets .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins. For example, compounds similar to our target have shown favorable docking scores against tubulin, suggesting effective binding within the colchicine-binding site .

Comparison with Similar Compounds

Structural Analogues with Thiophene/Related Heterocycles

Compound Name Core Structure Piperazine Substituent Linkage Type Key Differences
Target Compound Thiophene-2-carboxamide 3-Methoxyphenyl Sulfonyl Unique sulfonyl-piperazine linkage
Benzo[b]thiophene-2-carboxamide (35, ) Benzo[b]thiophene 2-Methoxyphenyl Carboxamide Fused benzene ring; carboxamide link
MK22 () Thiophene 3-(Trifluoromethyl)phenyl Sulfonyl Trifluoromethyl group (electron-withdrawing)
AZ331 () Dihydropyridine N/A Thioether Different core; no piperazine

Key Observations :

  • Core Heterocycle : The thiophene core in the target compound contrasts with benzo[b]thiophene () and dihydropyridine (), affecting aromaticity and planarity. Thiophene derivatives generally exhibit improved metabolic stability compared to pyridines .

Piperazine Substituent Variations

Compound Name Piperazine Substituent Position Electronic Effect
Target Compound 3-Methoxyphenyl Para Electron-donating
Compound 14 () 3-Hydroxyphenyl Para Electron-donating
Compound 18 () 3-Methoxyphenyl Para Electron-donating
Compound 35 () 2-Methoxyphenyl Ortho Steric hindrance

Key Observations :

  • 3-Methoxyphenyl vs. 3-Hydroxyphenyl : The methoxy group in the target compound avoids hydrogen bonding but improves metabolic stability compared to hydroxyl groups (prone to glucuronidation) .
  • Positional Effects : Ortho-substituted methoxyphenyl groups () may introduce steric hindrance, reducing receptor affinity compared to para-substituted analogs .

Key Observations :

  • The target compound’s synthesis likely parallels methods using HBTU/BOP for carboxamide formation ().
  • Yields for piperazine-linked carboxamides typically range from 60–70%, suggesting feasible scalability for the target compound .

Q & A

Q. What are the established synthetic routes for 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including sulfonylation of the piperazine moiety, coupling with thiophene-carboxamide derivatives, and purification via column chromatography. For example, intermediates like (2R)-4-(3-methoxyphenyl)-3-methylpiperazine (similar to compound 18 in ) are synthesized using THF as a solvent and reagents such as HBTU for activation. Structural confirmation relies on NMR (¹H/¹³C) and mass spectrometry .

Q. How is the compound’s structural integrity validated in academic research?

X-ray crystallography (e.g., as in for a related piperazine-thiophene carboxamide) and spectroscopic methods (NMR, IR) are standard. For instance, stereochemical confirmation of chiral centers (e.g., 3-methylpiperazine derivatives) requires comparison of experimental [α]D values with literature data .

Q. What biological targets are associated with this compound, and how are binding assays designed?

The compound’s piperazine-sulfonyl group suggests potential interaction with serotonin or dopamine receptors. Radioligand displacement assays (e.g., using 5-HT1A receptors) are performed with HEK293 cells expressing cloned receptors, followed by competitive binding analysis using [³H]-8-OH-DPAT. Data interpretation includes calculating IC50 values and Ki using nonlinear regression .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylation step in piperazine-thiophene hybrids?

Controlled reaction conditions (e.g., anhydrous DMF, slow addition of sulfonyl chlorides at 0°C) minimize side reactions. Catalytic DMAP improves sulfonylation efficiency, as shown in analogous syntheses ( ). Post-reaction purification via flash chromatography (hexane/EtOAc gradients) enhances yield purity .

Q. How do structural modifications (e.g., 3-methoxy vs. 4-fluorophenyl substituents) impact biological activity?

Structure-activity relationship (SAR) studies compare substituent effects on receptor affinity. For example, replacing 3-methoxyphenyl with 4-fluorophenyl (as in ) alters lipophilicity (logP) and hydrogen-bonding capacity, assessed via molecular docking and free-energy perturbation simulations .

Q. How can contradictory data on enzyme inhibition (e.g., COX-2 vs. 5-LOX selectivity) be resolved?

Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Use isoform-specific inhibitors as controls and validate via orthogonal assays (e.g., fluorescence polarization for COX-2 vs. spectrophotometric 5-LOX activity). Statistical meta-analysis of published IC50 values helps identify outliers .

Q. What strategies are employed to confirm the compound’s metabolic stability in preclinical studies?

Microsomal stability assays (human/rat liver microsomes) quantify degradation rates. LC-MS/MS identifies metabolites, focusing on sulfone formation (sulfonyl group oxidation) or piperazine N-dealkylation. Comparative studies with deuterated analogs (e.g., CD3-methoxy groups) enhance metabolic resistance .

Methodological Guidance

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥98% purity is standard for biological testing ().
  • Elemental Analysis : Deviation <0.4% for C/H/N confirms stoichiometric integrity.
  • TLC : Monitor reaction progress (silica gel 60 F254; ethyl acetate/methanol 9:1) .

Q. How are solvent effects managed during crystallization?

Solvent screening (e.g., ethanol/water vs. acetonitrile) optimizes crystal morphology. For hygroscopic intermediates, anhydrous toluene is preferred. Single-crystal X-ray diffraction (as in ) resolves polymorphism risks .

Q. What computational tools predict the compound’s pharmacokinetic profile?

  • ADMET Prediction : SwissADME or QikProp estimate logP, BBB permeability, and CYP450 inhibition.
  • Molecular Dynamics : GROMACS simulations assess membrane penetration (e.g., POPC bilayers) .

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